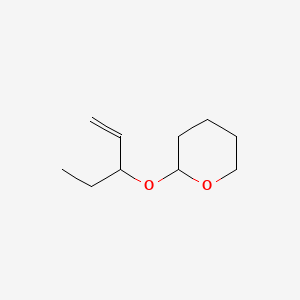
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the pyran family, which is known for its presence in various natural products and synthetic intermediates. The unique structure of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- makes it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the cyclization process under mild conditions .
Industrial Production Methods
Industrial production of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- may involve large-scale synthesis using similar electrocyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the pyran ring into more saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxygenated pyran derivatives, reduced pyran compounds, and various substituted pyrans, depending on the specific reagents and conditions used .
Scientific Research Applications
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
2H-Chromene: A fused aromatic ring system with a pyran ring, known for its stability and biological activity.
Rose Oxide: A stereoisomer of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-, used in the fragrance industry.
Uniqueness
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
79802-60-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-pent-1-en-3-yloxyoxane |
InChI |
InChI=1S/C10H18O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
XEKRKGHMYGPZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


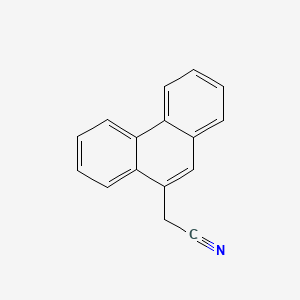

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
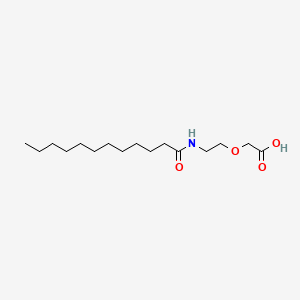
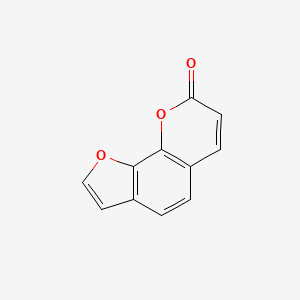
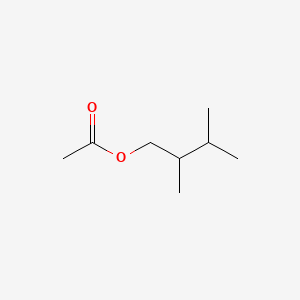
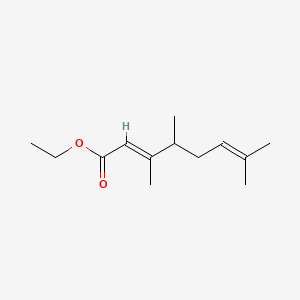

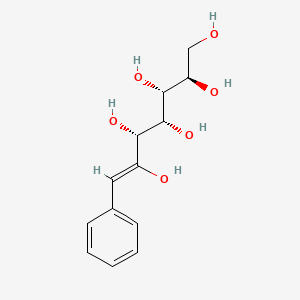
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)

